2-Hydroxycyclohexan-1-one

Description

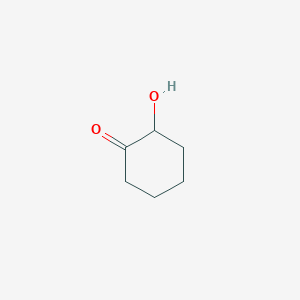

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZTXUXIYGJLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883427 | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-60-8, 30282-14-5 | |

| Record name | 2-Hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-hydroxy-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030282145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adipoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adipoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxycyclohexan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Hydroxycyclohexan-1-one

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 533-60-8), also known as Adipoin, is a cyclic α-hydroxy ketone of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, comprising both a secondary alcohol and a ketone within a six-membered aliphatic ring, renders it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, spectroscopic profile, synthesis, and reactivity. We will delve into field-proven experimental protocols and the causal logic behind synthetic strategies, offering researchers, scientists, and drug development professionals a comprehensive technical resource for leveraging this compound in their work.

Molecular Identity and Physicochemical Properties

The unique arrangement of functional groups in this compound governs its physical properties and chemical behavior. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O, -OH) contributes to its solubility in a range of solvents.[1]

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 533-60-8 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₂ | [1][2][4] |

| Molecular Weight | 114.14 g/mol | [4][5] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | Adipoin, 2-Hydroxy-1-cyclohexanone | [1][3] |

| InChI | InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2 | [1][5] |

| InChIKey | ODZTXUXIYGJLMC-UHFFFAOYSA-N | [1][5][6] |

| SMILES | C1CCC(=O)C(C1)O | [5] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| Ionization Energy | 9.70 eV | [3] |

Structural Insight: Keto-Enol Tautomerism

Like other 1,2-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomer, 2-hydroxycyclohex-2-en-1-one. This equilibrium is fundamental to its reactivity. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a stable pseudo-six-membered ring.[7] While the keto form is typically favored for simple ketones, the stabilization afforded to the enol tautomer in this system makes it a significant and reactive species, particularly under acidic or basic conditions.[8][9]

Caption: Keto-enol equilibrium of this compound.

Spectroscopic Characterization

Elucidation of the structure of this compound and its derivatives relies on a combination of spectroscopic techniques. The data presented below are predicted values based on the known structure and analysis of similar compounds, providing a benchmark for experimental verification.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0-3.8 | m | 1H | CH-OH |

| ~3.5 (variable) | br s | 1H | -OH |

| ~2.5-2.3 | m | 2H | CH₂ adjacent to C=O |

| ~2.1-1.6 | m | 4H | Other ring CH₂ |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O (Ketone) |

| ~75 | CH-OH |

| ~38 | CH₂ adjacent to C=O |

| ~28 | Other ring CH₂ |

| ~24 | Other ring CH₂ |

Infrared (IR) Spectroscopy

| Predicted Characteristic IR Absorption Bands | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2940, ~2860 | C-H stretch (aliphatic) |

| ~1715 (strong) | C=O stretch (ketone) |

| ~1050 | C-O stretch (secondary alcohol) |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns arise from the loss of water (H₂O) and cleavage of the cyclohexane ring. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[12]

Protocol: General Spectroscopic Analysis

This protocol outlines the standard procedure for obtaining the spectroscopic data described above. The causality behind these steps is to ensure a pure, sufficiently concentrated sample in a non-interfering medium for accurate spectral acquisition.

-

Sample Preparation: Dissolve approximately 15-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for NMR analysis.[11]

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. The choice of a high-field spectrometer is to achieve better signal resolution.[10]

-

FTIR Spectroscopy: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film. Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹. This "neat" method is simple and avoids solvent interference.[11]

-

Mass Spectrometry: Introduce the sample into an electron ionization (EI) mass spectrometer to obtain the mass spectrum.[10]

Synthesis of this compound

Multiple synthetic pathways exist, each with distinct advantages regarding yield, scalability, and environmental impact. The choice of method often depends on the available starting materials and desired purity.

Caption: Key synthetic routes to this compound.

Key Synthetic Strategies

-

Chemoselective Reduction of 1,2-Cyclohexanedione : This is a high-yielding route where one of the two ketone groups is selectively reduced. Catalytic hydrogenation using Raney nickel or platinum oxide catalysts provides excellent yields of 85–95%.[6] The selectivity is driven by the catalyst's ability to coordinate to one carbonyl group, facilitating hydride delivery before the second can react.

-

Oxidation of 1,2-Cyclohexanediol : A classic and effective laboratory-scale method involves the Jones oxidation. Chromium trioxide (CrO₃) in sulfuric acid selectively oxidizes one of the secondary hydroxyl groups to a ketone, yielding the target compound with 60-75% efficiency.[6]

-

From Cyclohexanone via Bromination-Hydrolysis : An industrially relevant process involves the bromination of cyclohexanone to form 2-bromo-cyclohexanone. Crucially, this intermediate is not isolated but is hydrolyzed in situ using an alkaline compound at a pH above 7.5.[13] This one-pot approach is advantageous as it avoids handling the lachrymatory and toxic 2-halocyclohexanone intermediate.

Experimental Protocol: Synthesis via Bromination-Hydrolysis

This protocol is adapted from established industrial processes and demonstrates a robust method for preparing this compound from cyclohexanone.[13]

-

Reaction Setup: In a reaction vessel equipped with stirring, a cooling jacket, and pH monitoring, charge an aqueous medium. Cool the vessel to 15-25°C.

-

Bromination: Add cyclohexanone to the vessel. Prepare the brominating agent by creating a stoichiometrically equivalent mixture of an alkali halogenate (e.g., sodium chlorate) and hydrobromic acid.

-

Controlled Addition: Add the brominating agent to the cyclohexanone mixture while vigorously stirring. The reaction is exothermic; maintain the temperature below 40°C and the pH between 0 and 2.[13] The acidic pH is critical for the formation of the active brominating species.

-

Hydrolysis: Once the bromination is complete (monitored by TLC or GC), raise the pH of the reaction mixture to between 8 and 10 by adding a suitable alkaline compound (e.g., sodium hydroxide solution).

-

Reaction Completion: Heat the mixture to 45-55°C and stir until the hydrolysis of the 2-bromo-cyclohexanone intermediate is complete.[13] The elevated temperature and basic pH facilitate the SN2 displacement of the bromide by hydroxide.

-

Workup: Cool the reaction mixture and neutralize it to pH 7 with a dilute acid (e.g., HCl). The resulting aqueous solution contains this compound, which can be extracted with an organic solvent (e.g., ethyl acetate) and purified by distillation or chromatography.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable precursor in numerous chemical transformations.

Reactions at the Hydroxyl and Ketone Centers

-

Hydroxyl Group Reactions: The secondary alcohol can undergo standard reactions such as esterification and etherification, allowing for the introduction of various functional groups.[6]

-

Ketone Group Reactions: The ketone is susceptible to nucleophilic attack and can participate in reactions like aldol condensations to form new carbon-carbon bonds. For instance, a crossed-aldol condensation with acetone can yield 2-hydroxy-2-acetonylcyclohexanone.[6]

Role in Advanced Synthesis

This compound serves as a key starting material for more complex molecules.

-

It is a documented precursor for the synthesis of pyrocatechol .[6]

-

It is used to prepare tetrahydrocarbazole compounds, which are important scaffolds in medicinal chemistry.[6]

-

Its structure is a substrate of interest in the development and study of asymmetric oxidation reactions , particularly in catalysis research.[6]

Significance in Drug Development and Biological Studies

While not a drug itself, the this compound scaffold is relevant to drug discovery. The cyclohexane ring is a common motif in pharmaceuticals, providing a rigid framework for orienting functional groups. The ability to functionalize both the hydroxyl and ketone positions makes it an attractive starting point for generating libraries of compounds for screening. Furthermore, its identification as a metabolite in the bacterial degradation of cyclohexanol highlights its role in biochemical pathways and provides insight into microbial metabolism.[6]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to minimize risk.

GHS Hazard Classification

| Pictogram(s) | Hazard Statements |

| H228: Flammable solid[5] H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

-

Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood.[14]

-

Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and explosion-proof equipment.[14][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[14]

Conclusion

This compound is a cornerstone intermediate with a rich chemical profile. Its value lies in the strategic placement of two reactive functional groups on a stable aliphatic ring. A thorough understanding of its properties, spectroscopic signatures, and synthetic routes—as detailed in this guide—is essential for chemists aiming to exploit its potential in areas ranging from industrial synthesis to the discovery of novel therapeutics. Its continued application in methodology development, catalysis, and biological studies underscores its importance in the chemical sciences.

References

- Process for the preparation of 2-hydroxy-cyclohexanon(1). (1986). Google Patents.

- This compound | CAS 533-60-8. (n.d.). Matrix Fine Chemicals.

- (R)-2-Hydroxycyclohexanone. (n.d.). PubChem.

- Cyclohexanone, 2-hydroxy-. (n.d.). PubChem.

- Cyclohexanone, 2-hydroxy-. (n.d.). NIST WebBook.

- Mass Spectrum of Cyclohexanone, 2-hydroxy-. (n.d.). NIST WebBook.

- 22.2: Keto-Enol Tautomerism. (2024). Chemistry LibreTexts.

- Keto/Enol Tautomerization. (n.d.). Oregon State University.

Sources

- 1. CAS 533-60-8: 2-Hydroxycyclohexanone | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 533-60-8 [matrix-fine-chemicals.com]

- 3. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]

- 4. (R)-2-Hydroxycyclohexanone | C6H10O2 | CID 11007860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]

- 13. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. louisville.edu [louisville.edu]

An In-depth Technical Guide to 2-Hydroxycyclohexan-1-one (CAS 533-60-8)

Abstract

This technical guide provides a comprehensive exploration of 2-Hydroxycyclohexan-1-one (CAS: 533-60-8), a bifunctional α-hydroxy ketone that serves as a pivotal intermediate in organic synthesis. Also known by synonyms such as Adipoin, this molecule's unique structural arrangement of a secondary alcohol adjacent to a ketone on a cyclohexane framework imparts versatile reactivity.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical and physical properties, spectroscopic signature, prominent synthetic methodologies, and key chemical transformations. Furthermore, we delve into its applications as a versatile building block, particularly in the synthesis of complex molecular architectures, pharmaceuticals, and agrochemicals.[4] Detailed experimental protocols, safety information, and illustrative diagrams are included to furnish a practical and authoritative resource for laboratory applications.

Core Chemical and Physical Properties

This compound is a cyclic organic compound whose utility is largely dictated by its physical characteristics and the interplay of its two functional groups.[4] A summary of its essential properties is provided below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | Adipoin, 2-Hydroxycyclohexanone | [1][2][5] |

| CAS Number | 533-60-8 | [2][3][6] |

| Molecular Formula | C₆H₁₀O₂ | [2][3][5] |

| Molecular Weight | 114.14 g/mol | [2][3] |

| Melting Point | 100-107 °C (dimer) | [7] |

| Boiling Point | 83-86 °C @ 13 mm Hg | [7] |

| Appearance | Colorless to pale yellow liquid/solid | [7] |

| InChI Key | ODZTXUXIYGJLMC-UHFFFAOYSA-N | [2][4][5] |

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique structural information, which is critical for confirming the successful synthesis and purity of the compound.

| Technique | Key Observations and Assignments |

| ¹H NMR | The proton spectrum is expected to show characteristic signals for the methine proton adjacent to the hydroxyl group (CH-OH), as well as multiplets for the various methylene protons (-CH₂) of the cyclohexane ring. The exact chemical shifts and multiplicities would depend on the solvent and spectrometer frequency. |

| ¹³C NMR | The carbon spectrum will prominently feature a signal for the carbonyl carbon (C=O) in the downfield region (typically ~200-210 ppm). Signals for the carbon bearing the hydroxyl group (CH-OH) would appear in the 70-80 ppm range, with the remaining methylene carbons of the ring appearing at higher fields.[8] |

| Infrared (IR) | The IR spectrum is characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1700-1725 cm⁻¹. A broad absorption band corresponding to the hydroxyl (O-H) stretch will be present in the region of 3200-3600 cm⁻¹.[8] |

| Mass Spec. (MS) | Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 114, corresponding to the molecular weight of the compound.[5] Fragmentation patterns would be consistent with the loss of small neutral molecules like water or carbon monoxide. |

Synthesis Methodologies: A Strategic Overview

The preparation of this compound can be achieved through several strategic pathways. The choice of method often depends on the available starting materials, desired yield, scalability, and safety considerations.

Chemoselective Reduction of 1,2-Cyclohexanedione

This is a high-yielding and direct route that leverages the differential reactivity of the two ketone functionalities in the starting material.[4]

-

Causality: The core principle is the selective reduction of one of the two carbonyl groups. This can be achieved with high chemoselectivity using catalytic hydrogenation. Catalysts like Raney nickel or platinum oxide (PtO₂) are highly effective for this transformation. The reaction is typically performed under moderate hydrogen pressure (3–5 bar) in a solvent such as ethanol at room temperature, leading to excellent yields of 85–95%.[4] The catalyst's surface facilitates the addition of hydrogen across one C=O bond while leaving the other intact.

Oxidation of Cyclohexanone

Introducing a hydroxyl group at the α-position of cyclohexanone is another viable, "greener" approach.

-

Causality: This method utilizes an oxidizing agent to hydroxylate the carbon adjacent to the carbonyl. Hydrogen peroxide (H₂O₂) is an advantageous oxidant as its byproduct is water.[4] The reaction is often catalyzed by sodium tungstate (Na₂WO₄·2H₂O) and proceeds under mild conditions (50–70°C) in an aqueous or acetic acid medium, affording the product in moderate yields (50–65%).[4] The catalyst forms a peroxotungstate species that acts as the active oxygen transfer agent.

Hydrolysis of 2-Halocyclohexanones

This two-step process involves the initial halogenation of cyclohexanone followed by hydrolysis.

-

Causality: The synthesis begins with the bromination of cyclohexanone in an aqueous medium at a controlled pH (0-4) to form 2-bromocyclohexanone.[9] This intermediate is then subjected to hydrolysis without isolation. The hydrolysis is performed under alkaline conditions (pH > 7.5) at temperatures up to 100°C.[9] The hydroxide ion acts as a nucleophile, displacing the bromide in a substitution reaction to yield the final product. This method is well-established for industrial applications.[9]

Catalytic Transfer Hydrogenation of 2-Cyclohexen-1-one

While direct hydrogenation of 2-cyclohexen-1-one can lead to cyclohexanone, specific methods can favor the formation of this compound's structural isomers or related products.[4][10] A more relevant approach for related structures involves catalytic transfer hydrogenation.

-

Causality: This laboratory-scale method avoids the need for pressurized hydrogen gas by using a hydrogen donor like formic acid.[4] With a catalyst such as 10% Palladium-on-carbon (Pd/C), the double bond of the enone is reduced. While this specific reaction on 2-cyclohexen-1-one primarily yields cyclohexanone, the principle of transfer hydrogenation is a cornerstone of safe reduction chemistry in the lab.[4][10]

Below is a diagram illustrating the primary synthetic pathways to this compound.

Caption: Key synthetic routes to this compound.

Key Chemical Reactions and Synthetic Utility

The bifunctional nature of this compound makes it a valuable and versatile precursor in synthetic organic chemistry.[4]

Reactions at the Hydroxyl and Ketone Groups

-

Hydroxyl Group: The secondary alcohol can readily undergo esterification and etherification, allowing for the introduction of various functional groups or protecting groups. It can also participate in nucleophilic substitution reactions.[4]

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can be a handle for carbon-carbon bond formation, such as in Aldol condensations.[4] For instance, derivatives can be synthesized via crossed-aldol reactions.[4]

Role as a Versatile Building Block

-

Heterocyclic Synthesis: Its structure is ideal for constructing heterocyclic compounds. For example, it is a documented precursor in the synthesis of tetrahydrocarbazole derivatives, which are important scaffolds in medicinal chemistry.[4]

-

Natural Product Synthesis: The compound serves as a key starting material in the total synthesis of various natural products, where its functional groups allow for complex molecular manipulations.[4]

-

Pharmaceutical and Agrochemical Development: The cyclohexanone framework is a common feature in many biologically active molecules. This compound and its derivatives are therefore significant intermediates in the development of new pharmaceuticals and agrochemicals.[4] It has been identified as a metabolite in the bacterial degradation of cyclohexanol, highlighting its relevance in biochemical pathways.[4]

-

Precursor to Other Industrial Chemicals: It serves as a cycloaliphatic starting material for the preparation of pyrocatechol.[4]

The diagram below illustrates the reactive sites and potential transformations of the molecule.

Caption: Reactivity map of this compound.

Experimental Protocol: Synthesis via Reduction of 1,2-Cyclohexanedione

This protocol describes a reliable and high-yielding laboratory-scale synthesis of this compound.

5.1. Materials and Equipment

-

1,2-Cyclohexanedione

-

Raney Nickel (or Platinum Oxide, PtO₂) catalyst

-

Ethanol (reagent grade)

-

Hydrogen gas source with pressure regulator

-

High-pressure reaction vessel (e.g., Parr hydrogenator)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

-

Rotary evaporator

5.2. Step-by-Step Procedure

-

Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Charging the Reactor: In the reaction vessel, dissolve 1,2-cyclohexanedione (1 equivalent) in a suitable volume of ethanol to create a solution.

-

Catalyst Addition: Carefully add the Raney Nickel or PtO₂ catalyst (typically 5-10% by weight relative to the substrate) to the solution. Note: Handle hydrogenation catalysts with care, especially pyrophoric ones like Raney Nickel.

-

Sealing and Purging: Seal the reaction vessel. Purge the vessel several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to 3–5 bar.[4] Begin vigorous stirring and maintain the reaction at room temperature (25–50°C).[4]

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter aid to remove the solid catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings. Remove the ethanol solvent using a rotary evaporator. The resulting crude product can be further purified if necessary by distillation under reduced pressure or by column chromatography.

5.3. Self-Validating System

The success of this protocol is validated at several stages. The cessation of hydrogen uptake is a primary indicator of reaction completion. Post-reaction, techniques like Thin Layer Chromatography (TLC) can confirm the consumption of the starting material and the formation of a new product. Finally, the structural integrity and purity of the isolated product must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, IR, MS).

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as a flammable solid and can cause skin and serious eye irritation.[3][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11][12] Use spark-proof tools and take precautionary measures against static discharge.[12][13] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from heat, sparks, open flames, and other sources of ignition.[11][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- This compound|Research Chemical - Benchchem. URL: https://www.benchchem.com/product/b81311

- Spectroscopic and Synthetic Profile of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide - Benchchem. URL: https://www.benchchem.com/technical-guides/B122817/spectroscopic-and-synthetic-profile-of-2-(hydroxy-phenyl-methyl)-cyclohexanone-a-technical-guide

- 2-Hydroxycyclohexanone | Chemical Substance Information | J-GLOBAL. URL: https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200907041595168050

- Chemical Properties of Cyclohexanone, 2-hydroxy- (CAS 533-60-8) - Cheméo. URL: https://www.chemeo.com/cid/42-031-0/Cyclohexanone-2-hydroxy-

- SAFETY DATA SHEET - Loba Chemie. URL: https://www.lobachemie.com/msds-930-68-7-2-CYCLOHEXEN-1-ONE.aspx

- Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10785

- EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents. URL: https://patents.google.

- 2-hydroxy-1-cyclohexanone, 533-60-8 - The Good Scents Company. URL: http://www.thegoodscentscompany.

- Cyclohexanone, 2-hydroxy- - NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C533608

- Cas 533-60-8,2-HYDROXYCYCLOHEXANONE DIMER - LookChem. URL: https://www.lookchem.com/cas-533/533-60-8.html

- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/398241

- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC393050250&productDescription=2-HYDROXYCYCLOHEXANONE+25GR&vendorId=VN00032119&countryCode=US&language=en

- Applications of 2-Cyclohexen-1-one - ChemicalBook. URL: https://www.chemicalbook.

Sources

- 1. 2-Hydroxycyclohexanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Cyclohexanone, 2-hydroxy- (CAS 533-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]

- 6. 2-hydroxy-1-cyclohexanone, 533-60-8 [thegoodscentscompany.com]

- 7. Cas 533-60-8,2-HYDROXYCYCLOHEXANONE DIMER | lookchem [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]

- 10. Applications of 2-Cyclohexen-1-one_Chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. louisville.edu [louisville.edu]

The Chemistry and Application of 2-Hydroxycyclohexan-1-one: A Technical Guide

An In-depth Exploration of a Versatile α-Hydroxy Ketone for Researchers and Drug Development Professionals

Introduction

2-Hydroxycyclohexan-1-one, also known by its synonym adipoin, is a crucial cyclic α-hydroxy ketone that serves as a versatile building block and intermediate in advanced scientific research and industrial synthesis.[1][2][3][4] Its unique structure, featuring both a hydroxyl and a ketone functional group on a cyclohexane ring, makes it a valuable substrate in a wide array of chemical transformations. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis methodologies, analytical characterization, and key applications, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [1][5] |

| Synonyms | Adipoin, 2-Hydroxycyclohexanone | [2][3][4][5] |

| CAS Number | 533-60-8 | [2][3][4][6] |

| Molecular Formula | C₆H₁₀O₂ | [2][3][4][6] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Boiling Point | 83-86°C at 13 mmHg | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways, each with its own advantages in terms of yield, scalability, and stereochemical control.

Oxidative Strategies

Oxidative methods offer direct routes to this compound, typically starting from cyclohexanol or other non-ketonic cyclohexane precursors.[1] These approaches utilize various oxidizing agents, including transition metals and peroxides, to selectively introduce the ketone functionality.[1]

Reduction of 1,2-Cyclohexanedione

A high-yielding and chemoselective method for preparing this compound is the reduction of 1,2-cyclohexanedione.[1] This transformation requires a reagent that can selectively reduce one of the two ketone groups.

Experimental Protocol: Chemoselective Reduction of 1,2-Cyclohexanedione

-

Catalyst Preparation: In a suitable reaction vessel, suspend a catalytic amount of Raney nickel or platinum oxide (PtO₂) in a solvent such as ethanol or ethyl acetate.

-

Reaction Setup: Add 1,2-cyclohexanedione to the catalyst suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (3–5 bar) and stir the mixture at room temperature (25–50°C).

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by distillation or chromatography to obtain this compound. Yields for this method are typically in the range of 85–95%.[1]

Catalytic Hydrogenation of 2-Cyclohexen-1-one

The catalytic hydrogenation of the carbon-carbon double bond in 2-cyclohexen-1-one presents another viable synthetic route.[1] While this can also produce cyclohexanone, specific conditions can favor the formation of this compound.[1]

A laboratory-scale method that avoids the need for pressurized hydrogen gas is catalytic transfer hydrogenation.[1] This technique uses a hydrogen donor, such as formic acid, in the presence of a palladium-on-carbon (Pd/C) catalyst.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclohexanone, 2-hydroxy- (CAS 533-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]

- 4. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]

- 5. CAS RN 30282-14-5 | Fisher Scientific [fishersci.com]

- 6. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]

2-Hydroxycyclohexan-1-one molecular structure and weight

An In-depth Technical Guide to 2-Hydroxycyclohexan-1-one: Molecular Structure, Properties, and Synthetic Applications

Abstract

This compound, also known by its common synonym Adipoin, is a valuable cyclic α-hydroxy ketone that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a ketone and a secondary alcohol, allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, fragrances, and complex natural products. This technical guide provides a comprehensive overview of its core molecular features, spectroscopic signature, prevalent synthetic methodologies, and key applications, tailored for researchers and professionals in chemical and drug development.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental structure and properties. This compound is a saturated six-membered ring containing a ketone at position 1 and a hydroxyl group at the adjacent carbon (position 2). This α-hydroxy ketone arrangement is central to its chemical reactivity.

The key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Adipoin, 2-Hydroxycyclohexanone | [1][3] |

| CAS Number | 533-60-8 | [1][3] |

| Molecular Formula | C₆H₁₀O₂ | [1][3] |

| Molecular Weight | 114.14 g/mol | [1][3] |

| Melting Point | 92-92.5 °C | |

| Boiling Point | 83-86 °C @ 13 Torr | |

| Appearance | Colorless to pale yellow solid |

Molecular Structure Diagram

The structural representation of this compound clearly illustrates the spatial relationship between the carbonyl and hydroxyl functional groups.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Profile for Structural Elucidation

The structural identity of a synthesized or isolated compound must be rigorously confirmed. Spectroscopic analysis provides a definitive fingerprint of the molecule. For this compound, the key techniques are Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

| Technique | Key Expected Signals | Interpretation |

| IR Spectroscopy | ~3400 cm⁻¹ (broad), ~1710 cm⁻¹ (strong) | The broad peak corresponds to the O-H stretching of the alcohol. The strong, sharp peak is characteristic of the C=O stretching of a saturated cyclic ketone.[1][4] |

| ¹³C NMR | δ ~210 ppm, δ ~75 ppm, δ ~20-40 ppm | The downfield signal (~210 ppm) is indicative of the carbonyl carbon (C1). The signal around 75 ppm corresponds to the carbon bearing the hydroxyl group (C2). The remaining four signals in the upfield region represent the other methylene carbons of the cyclohexane ring.[1] |

| ¹H NMR | Multiplets in the δ 1.5-2.5 ppm range, a multiplet around δ 4.0 ppm, and a broad singlet for the OH proton. | The complex multiplets in the aliphatic region correspond to the eight methylene protons on the ring. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a downfield multiplet. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent. |

Note: While reference spectra for IR and ¹³C NMR are available in databases, high-resolution experimental ¹H NMR spectra for the monomer are less commonly published, often due to the compound's tendency to dimerize.

Synthesis and Manufacturing Pathways

The synthesis of this compound is a topic of significant interest, with several established routes from common starting materials. The choice of pathway often depends on the desired scale, available reagents, and safety considerations.

Pathway 1: From Cyclohexanone via Bromination and Hydrolysis

This classic two-step, one-pot method is a robust laboratory-scale synthesis. It leverages the reactivity of the α-carbon adjacent to the ketone.

-

α-Bromination: Cyclohexanone is first brominated at the α-position. This reaction is typically performed in an aqueous medium under acidic conditions (pH 0-4) to favor the formation of the enol, which is the reactive species.[5] Controlling the temperature is critical to prevent over-bromination and side reactions.

-

Hydrolysis: The resulting 2-bromocyclohexanone is not isolated. Instead, the reaction mixture is made alkaline (pH > 7.5) to induce hydrolysis.[5] The bromide is displaced by a hydroxide ion in a nucleophilic substitution reaction to yield the final product.

Caption: Workflow for the synthesis of this compound from Cyclohexanone.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is a representative example based on established procedures and should be performed with appropriate safety precautions by trained personnel.[5]

-

Reaction Setup: In a temperature-controlled reaction vessel equipped with a stirrer, dropping funnel, and pH probe, charge cyclohexanone and an aqueous medium.

-

Bromination: Cool the mixture to 15-25°C. Adjust the pH to between 0 and 4 using a suitable acid. Slowly add a stoichiometric equivalent of a brominating agent (e.g., a mixture of sodium bromate and hydrobromic acid) while maintaining the temperature below 40°C. Monitor the reaction's progress via TLC or GC.

-

Hydrolysis: Once the bromination is complete, carefully add an alkaline solution (e.g., 10% sodium hydroxide) to raise the pH to between 8 and 10. The hydrolysis is typically conducted at a temperature of 45-55°C.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.

-

Purification and Validation: The crude product can be purified by vacuum distillation or recrystallization. The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2.

Pathway 2: Catalytic Hydrogenation of 2-Cyclohexen-1-one

An alternative and often more selective approach is the hydrogenation of the C=C double bond of 2-cyclohexen-1-one, leaving the C=O bond intact. This method is particularly relevant for industrial applications.

-

Catalytic Transfer Hydrogenation: A common lab-scale method involves using a catalyst like 10% Palladium-on-carbon (Pd/C) with a hydrogen donor such as formic acid. This approach is advantageous as it avoids the need for high-pressure hydrogen gas.

-

Direct Hydrogenation: On an industrial scale, selective hydrogenation can be achieved using catalysts like Platinum-MCM-41 or specific Rhodium complexes under controlled pressure and temperature.[6][7] The choice of catalyst and support is crucial for achieving high selectivity for the desired product, cyclohexanone, over the fully reduced product, cyclohexanol.

Applications in Research and Development

The utility of this compound stems from its role as a versatile synthetic precursor.

-

Pharmaceutical Synthesis: It serves as a starting material for creating more complex molecular scaffolds. For example, it is a documented precursor in the synthesis of tetrahydrocarbazole compounds, which are important frameworks in medicinal chemistry.

-

Fine Chemicals: It is used as a cycloaliphatic intermediate for the production of pyrocatechol, a valuable commodity chemical.

-

Methodology Development: Its structure is ideal for use as a model substrate in the development of new synthetic methods, particularly in the field of asymmetric oxidation and reduction reactions.

-

Biochemical Research: The compound has been identified as a metabolite in the microbial degradation pathway of cyclohexanol, making it relevant to studies in bioremediation and enzymology.[1]

-

Pheromones: It has been identified as a semiochemical, a compound used in the chemical communication system of insects like the spruce beetle (Dendroctonus rufipennis).

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

GHS Classification: It is classified as a flammable solid and causes skin and serious eye irritation.[1]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂).

-

Handling: Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash thoroughly after handling.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.

Conclusion

This compound is a cornerstone intermediate in modern organic chemistry. Its well-defined molecular structure and predictable reactivity provide a reliable platform for complex molecular construction. A firm grasp of its physicochemical properties, spectroscopic fingerprints, and synthetic routes is crucial for its effective and safe utilization in research and industrial settings. From the academic development of novel catalytic systems to the industrial synthesis of high-value chemicals, this compound will continue to be a compound of significant scientific and commercial importance.

References

- Process for the preparation of 2-hydroxy-cyclohexanon(1).

- This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

- Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785.

- Transfer hydrogenation of 2‐cyclohexen‐1‐one by a rhodium catalyst.

- 2-Hydroxy-2-cyclohexen-1-one | C6H8O2 | MD Topology | NMR | X-Ray.

- 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0209538). NP-MRD. [Link]

- 2-Hydroxy-2-methylcyclohexan-1-one | C7H12O2 | CID 12395949.

- An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide. Royal Society of Chemistry. [Link]

- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).

- Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

- 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).

- An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide.

- Scheme 5. Hydrogenation of 2-cyclohex-1-one (I).

- 2-cyclohexenone. Organic Syntheses Procedure. [Link]

- Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals.

- Cyclohexanone, 2-hydroxy-. NIST Chemistry WebBook. [Link]

- Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.

- (R)-2-Hydroxycyclohexanone | C6H10O2 | CID 11007860.

Sources

- 1. Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDROXYCYCLOHEXANONE DIMER(30282-14-5) 1H NMR [m.chemicalbook.com]

- 3. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 2-Hydroxycyclohexan-1-one

Foreword: Unveiling the Physicochemical Landscape of a Versatile Ketol

To the researchers, scientists, and pioneers in drug development, this technical guide serves as a comprehensive exploration into the physical properties of 2-Hydroxycyclohexan-1-one. This bifunctional molecule, a simple six-membered ring bearing both a hydroxyl and a carbonyl group, represents a fundamental scaffold in organic synthesis and a building block of significant interest in medicinal chemistry. Its utility is intrinsically linked to its physical characteristics, which govern its behavior in reaction media, its purification, and its interaction with biological systems. This document moves beyond a mere compilation of data points, offering a narrative that explains the "why" behind the "what"—elucidating how its structure dictates its properties and how these properties can be precisely measured and leveraged in a laboratory setting. Our commitment to scientific integrity is paramount; therefore, every piece of data and every protocol is grounded in authoritative sources to ensure this guide is a trustworthy resource in your scientific endeavors.

Core Molecular and Physical Attributes

This compound, also known as adipoin, is a cyclic α-hydroxy ketone. Its structure is characterized by a cyclohexane ring substituted with a ketone at position 1 and a hydroxyl group at the adjacent carbon, position 2. This arrangement gives rise to a chiral center at the C2 position, meaning the molecule can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.

Structural and General Properties

A summary of the fundamental physical properties of this compound is presented in the table below. These values are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀O₂ | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or soft solid | [5] |

| Melting Point | 50.5 °C (may exist as a supercooled liquid at room temperature) | [5] |

| Boiling Point | 232 °C | [5] |

| Density | 1.0743 g/cm³ | [5] |

| CAS Number | 533-60-8 (for the racemate) | [1][2][6] |

The physical state of this compound at room temperature can be ambiguous, often appearing as a liquid or a low-melting solid, which is a consequence of its relatively low melting point and potential for supercooling.[5] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group and hydroxyl oxygen) contributes to its relatively high boiling point compared to non-hydroxylated cyclohexanone.

Chirality and Optical Activity

The presence of a stereocenter at the C2 position imparts chirality to this compound. The (R) and (S) enantiomers are physically identical in an achiral environment, with the exception of their interaction with plane-polarized light.

Specific Rotation: A Note on Data Unavailability

Specific rotation is a fundamental physical property for chiral compounds, quantifying the extent to which an enantiomer rotates plane-polarized light.[7][8] Despite a thorough review of the scientific literature, specific optical rotation values for the enantiomerically pure (R)- and (S)-2-Hydroxycyclohexan-1-one could not be definitively ascertained from the available resources. This highlights a potential gap in the documented physical data for this compound.

The determination of specific rotation is crucial for researchers working on asymmetric syntheses of this molecule or utilizing it as a chiral starting material. The lack of reported values necessitates experimental determination for any application where enantiopurity is critical.

Experimental Protocol for the Determination of Specific Rotation

For laboratories requiring the specific rotation of an enantiomerically enriched sample of this compound, the following general protocol using a polarimeter is recommended.[7][8]

Objective: To measure the specific rotation of a sample of (R)- or (S)-2-Hydroxycyclohexan-1-one.

Materials:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Sample of enantiomerically enriched this compound

-

High-purity solvent (e.g., chloroform, methanol)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known mass (e.g., 100 mg) of the this compound sample.

-

Dissolve the sample in a high-purity solvent in a volumetric flask to a known volume (e.g., 10.0 mL). Ensure the sample is completely dissolved.

-

-

Instrument Calibration:

-

Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell to set the zero point.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α) at a constant temperature (typically 20 or 25 °C).

-

-

Calculation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (c × l) Where:

-

α = observed rotation in degrees

-

c = concentration in g/mL

-

l = path length of the cell in decimeters (dm)

-

-

Causality Behind Experimental Choices:

-

Monochromatic Light: The use of a sodium D-line lamp provides a standard, monochromatic light source, as specific rotation is wavelength-dependent.[7]

-

Solvent and Concentration: The choice of solvent and the concentration of the solution are critical as they can influence the observed rotation. These should be clearly reported with the specific rotation value.

-

Temperature Control: Optical rotation is temperature-dependent; therefore, maintaining a constant temperature is crucial for accurate and reproducible results.

Solubility Profile: A Guide for Formulation and Reaction Chemistry

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation.[5] Its bifunctional nature, possessing both a polar hydroxyl group and a moderately polar ketone within a largely nonpolar hydrocarbon framework, results in a nuanced solubility profile.

The hydroxyl group allows for hydrogen bonding with polar protic solvents, while the carbonyl group can act as a hydrogen bond acceptor.[5] The cyclohexane ring contributes to its solubility in less polar organic solvents.

Table of Solubilities:

| Solvent | Qualitative Solubility | Rationale | Source(s) |

| Water | Soluble | The hydroxyl and carbonyl groups form hydrogen bonds with water molecules, overcoming the hydrophobicity of the cyclohexane ring to a significant extent. | [5] |

| Methanol | Soluble | As a polar protic solvent, methanol readily forms hydrogen bonds with the hydroxyl and carbonyl groups of the molecule. | [9] |

| Ethanol | Soluble | Similar to methanol, ethanol's polar protic nature allows for strong hydrogen bonding interactions. | [10][11] |

| Acetone | Soluble | Acetone is a polar aprotic solvent; its dipole can interact favorably with the polar functional groups of this compound. | [5] |

| Diethyl Ether | Soluble | The ether's ability to act as a hydrogen bond acceptor and its overall nonpolar character allows for good solvation. | [5] |

| Dichloromethane | Soluble | A polar aprotic solvent that can effectively solvate the molecule. | |

| Ethyl Acetate | Soluble | The ester functionality provides polarity, and the ethyl group contributes to nonpolar interactions, making it a good solvent. | |

| Toluene | Soluble | While nonpolar, toluene can interact with the cyclohexane ring through van der Waals forces. | |

| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane has limited ability to solvate the polar hydroxyl and carbonyl groups. |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key expected signals include a multiplet for the proton on the carbon bearing the hydroxyl group, and a series of multiplets for the methylene protons of the cyclohexane ring. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. Characteristic signals would include a peak for the carbonyl carbon (typically in the 200-220 ppm region), a peak for the carbon attached to the hydroxyl group (in the 60-80 ppm region), and several peaks for the methylene carbons of the ring.

Experimental Workflow for NMR Analysis:

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by two prominent absorption bands:

-

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

-

A strong, sharp band around 1700-1725 cm⁻¹ due to the C=O stretching vibration of the ketone.

Experimental Workflow for FT-IR Analysis:

Caption: A standard workflow for obtaining an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For this compound (MW = 114.14), the molecular ion peak (M⁺) would be expected at m/z 114. Common fragmentation pathways may include the loss of a water molecule (M-18) leading to a peak at m/z 96, and cleavage of the cyclohexane ring.

Experimental Workflow for GC-MS Analysis:

Caption: A typical workflow for analysis by Gas Chromatography-Mass Spectrometry.

Safety and Handling: A Prudent Approach

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as a flammable solid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Key Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[1] Use appropriate fire-extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: An Empowered Perspective for the Modern Scientist

This technical guide has provided a multi-faceted examination of the physical properties of this compound. By understanding its molecular structure, chirality, solubility, and spectroscopic signatures, researchers are better equipped to design and execute experiments with precision and insight. The provided protocols offer a standardized framework for the characterization of this important synthetic intermediate. While the specific rotation of its enantiomers remains an area for further experimental elucidation, this guide consolidates the current knowledge base, empowering scientists in their pursuit of novel chemical entities and therapeutic agents.

References

- 2-Hydroxy-2-cyclohexen-1-one | C6H8O2 | CID 61502 - PubChem.

- 2-Hydroxycyclohexanone | Solubility of Things. Solubility of Things. URL

- 2-Cyclohexen-1-one | C6H8O | CID 13594 - PubChem.

- (R)-2-Hydroxycyclohexanone | C6H10O2 | CID 11007860 - PubChem.

- This compound | Research Chemical - Benchchem. BenchChem. URL

- Specific rot

- This compound | CAS 533-60-8 - Matrix Fine Chemicals.

- Chemical Properties of 2-Hydroxy-4-methyl-2-cyclopenten-1-one (CAS 15899-72-6). Cheméo. URL

- Cyclohexanone - Wikipedia. Wikipedia. URL

- Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem.

- 2-Hydroxy-2-methylcyclohexan-1-one | C7H12O2 | CID 12395949 - PubChem.

- Optical Activity of Cyclohexanes | CSIR Chemical Sciences | Organic Chemistry - YouTube. YouTube. URL

- Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. Master Organic Chemistry. URL

- 2-Cyclohexen-1-one CAS#: 930-68-7 - ChemicalBook. ChemicalBook. URL

- European Pharmacopoeia 2.2.7. Optical Rotation - Anton Paar Wiki. Anton Paar Wiki. URL

- 533-60-8 | this compound - ChemScene. ChemScene. URL

- 2-Hydroxycyclohexane-1,3-dione | C6H8O3 | CID 19787624 - PubChem.

- Cyclohexanone, 2-hydroxy- - the NIST WebBook. National Institute of Standards and Technology. URL

- Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)

- 2-Ethyl-2-hydroxycyclohexan-1-one | C8H14O2 | CID 12395952 - PubChem.

- Ethyl(1-hydroxycyclohexyl)

- 2-Hydroxy-2-phenylcyclohexan-1-one | C12H14O2 | CID 10750191 - PubChem.

- Methanol with Cyclohexane and Water - IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. URL

- Chemical Properties of Cyclohexanone, 2-hydroxy- (CAS 533-60-8) - Cheméo. Cheméo. URL

- Semiochemical compound: this compound | C6H10O2 - The Pherobase. The Pherobase. URL

- 2-hydroxy-cyclohexan-1-one - PubChem.

- Cyclohexanone | C6H10O | CID 7967 - PubChem.

- Cyclohexanol | C6H11OH | CID 7966 - PubChem.

Sources

- 1. Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. SID 386301224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-Hydroxycyclohexanone | C6H10O2 | CID 11007860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | CAS 533-60-8 [matrix-fine-chemicals.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 9. 2-Cyclohexen-1-one CAS#: 930-68-7 [m.chemicalbook.com]

- 10. 2-Hydroxy-2-cyclohexen-1-one | C6H8O2 | CID 61502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Cyclohexen-1-one | C6H8O | CID 13594 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 2-Hydroxycyclohexan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycyclohexan-1-one, a versatile secondary alpha-hydroxy ketone, is a critical building block in organic synthesis, particularly in the pharmaceutical industry. Its utility is, however, intrinsically linked to its chemical stability. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound. We will delve into its principal degradation pathways, including dimerization, oxidation, and acid- and base-catalyzed rearrangements. Furthermore, this document outlines recommended storage and handling protocols, discusses potential impurities arising from its synthesis, and details analytical methods for purity assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this compound in their work.

Introduction: The Chemical Profile of this compound

This compound, also known as adipoin, is a bifunctional organic molecule featuring a ketone and a secondary alcohol on a cyclohexane ring.[1] Its structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[2] The presence of both a hydroxyl and a carbonyl group in close proximity, however, renders the molecule susceptible to various degradation pathways, making a thorough understanding of its stability paramount for its effective use.

This guide will provide a detailed exploration of the factors influencing the stability of this compound and the practical measures required for its preservation.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The primary degradation pathways are dimerization, oxidation, and acid- or base-catalyzed rearrangements.

Dimerization: An Equilibrium to Consider

The equilibrium between the monomer and the dimer is a critical consideration for researchers, as it can affect reaction kinetics and stoichiometry. When using this compound in a reaction, it is important to be aware of the conditions that favor the monomeric form, such as higher temperatures and dissolution in appropriate solvents.

Diagram: Dimerization of this compound

Caption: Reversible equilibrium between the monomeric and dimeric forms of this compound.

Oxidation: Sensitivity to Air and Oxidizing Agents

The secondary alcohol group in this compound is susceptible to oxidation. In the presence of oxygen or other oxidizing agents, it can be converted to the corresponding dicarbonyl compound, 1,2-cyclohexanedione. Further oxidation can lead to ring-opening and the formation of adipic acid and other degradation products.[6][7]

Kinetic studies on the liquid-phase oxidation of 2-hydroxycyclohexanone have shown that the reaction proceeds via a radical chain mechanism.[6] The presence of catalytic amounts of metal ions, such as chromium, can significantly accelerate the rate of decomposition of peroxides formed during oxidation.[7]

To prevent oxidative degradation, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) and to avoid contact with strong oxidizing agents.

Acid- and Base-Catalyzed Degradation

As an α-hydroxy ketone, this compound is susceptible to rearrangement reactions in both acidic and basic conditions.

-

Acid-Catalyzed Rearrangement: In the presence of acid, α-hydroxy ketones can undergo a rearrangement to form an isomeric product. While specific kinetic data for this compound is limited, the general mechanism involves protonation of the carbonyl oxygen, followed by a 1,2-hydride or alkyl shift.

-

Base-Catalyzed Reactions: Under basic conditions, the α-proton to the carbonyl group becomes acidic and can be abstracted to form an enolate. This enolate can then participate in various reactions, including aldol-type condensation reactions, leading to the formation of higher molecular weight byproducts.[8] The presence of a base can also catalyze the tautomerization to the enol form.[9]

Given its sensitivity to both acids and bases, it is imperative to store and handle this compound in a neutral environment.

Diagram: Major Degradation Pathways

Caption: Summary of the main degradation routes for this compound.

Photostability

While specific photostability studies on this compound are not extensively reported, alpha-hydroxy ketones, in general, can be susceptible to photochemical degradation. The carbonyl group can absorb UV light, leading to the formation of excited states that can undergo various reactions, including cleavage of the C-C bond adjacent to the carbonyl group (Norrish Type I reaction) or hydrogen abstraction. This can lead to the formation of a complex mixture of degradation products. Therefore, it is advisable to protect this compound from light.[10]

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and chemical principles:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C (+4°C).[3] | To minimize thermal degradation and shift the dimerization equilibrium towards the more stable dimer form. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation by atmospheric oxygen. |

| Container | Tightly sealed, opaque container. | To prevent exposure to moisture and light. |

| Environment | Store in a dry, well-ventilated area. | To prevent hydrolysis and ensure safe handling. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions leading to degradation. |

Experimental Protocol: Proper Storage of this compound

-

Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Inert Atmosphere Blanketing: If the compound is to be stored for an extended period, carefully flush the headspace of the container with a gentle stream of dry nitrogen or argon before sealing.

-

Sealing: Ensure the container cap is tightly secured to prevent ingress of moisture and air. For sensitive applications, consider using a container with a PTFE-lined cap.

-

Labeling: Clearly label the container with the compound name, date of receipt, and any special handling precautions.

-

Storage Location: Place the sealed container in a refrigerator maintained at 2-8°C, away from any sources of heat or light.

Synthesis and Potential Impurities

Understanding the synthetic route of this compound is crucial for anticipating potential impurities that could affect its stability and reactivity. Common synthetic methods include:

-

Oxidation of Cyclohexanol: This can be achieved using various oxidizing agents. Impurities from this route may include unreacted cyclohexanol, the over-oxidation product 1,2-cyclohexanedione, and byproducts from the oxidizing agent.[11]

-

Hydrolysis of 2-Halocyclohexanone: For instance, the hydrolysis of 2-bromocyclohexanone.[12][13] Potential impurities could include unreacted 2-bromocyclohexanone and byproducts from the hydrolysis reaction.

The presence of these impurities can potentially catalyze degradation reactions. Therefore, high-purity this compound is recommended for sensitive applications.

Analytical Methods for Purity Assessment

To ensure the quality of this compound, it is essential to have reliable analytical methods for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound and its potential impurities. A reversed-phase HPLC method is generally suitable.

Experimental Protocol: HPLC Purity Assessment

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. The exact gradient will need to be optimized.

-

Detector: UV detector at a wavelength where this compound has sufficient absorbance (typically around 210 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

-

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.[1][14][15][16][17]

Gas Chromatography (GC)

GC can also be used for purity analysis, particularly for volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound and its dimer, as well as for identifying and quantifying impurities.[4][18]

Diagram: Workflow for Quality Control

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of cyclohexanone and 2-hydroxycyclohexanone in presence of chromium naphthenate (Journal Article) | OSTI.GOV [osti.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. units.fisheries.org [units.fisheries.org]

- 11. The Oxidation of Cyclohexanol - Edubirdie [edubirdie.com]

- 12. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]

- 13. DE3431415A1 - METHOD FOR PRODUCING 2-HYDROXY-CYCLOHEXANONE- (1) - Google Patents [patents.google.com]

- 14. Development and Validation of a Bioanalytical Method for Quantification of 2,6-Bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprajournals.com [eprajournals.com]

- 16. tpcj.org [tpcj.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. 2-HYDROXYCYCLOHEXANONE DIMER(30282-14-5) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxycyclohexan-1-one

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Hydroxycyclohexan-1-one (C₆H₁₀O₂), a secondary alpha-hydroxy ketone.[1] As a molecule of interest in organic synthesis and medicinal chemistry, a thorough understanding of its structural features is paramount. This document offers an in-depth examination of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating established spectroscopic principles with detailed experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals, enabling unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview